

Spectroscopic Data of Phenyl Propyl Ether: A Technical Guide

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Compound of Interest

Compound Name: Benzene, propoxy-

Cat. No.: B152792

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This guide provides a comprehensive overview of the spectroscopic data for phenyl propyl ether, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a structural elucidation workflow are also presented to assist researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for phenyl propyl ether.

Table 1: ¹H NMR Spectroscopic Data for Phenyl Propyl Ether

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.22	m	2H	Ar-H (meta)
6.97 - 6.87	m	3H	Ar-H (ortho, para)
3.92	t	2H	-O-CH ₂ -
1.85 - 1.75	m	2H	-CH ₂ -CH ₃
1.04	t	3H	-CH ₃

Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm). Data sourced from publicly available spectral databases.

Table 2: ^{13}C NMR Spectroscopic Data for Phenyl Propyl Ether

Chemical Shift (δ) ppm	Assignment
159.2	Ar-C (ipso, C-O)
129.5	Ar-C (meta)
120.7	Ar-C (para)
114.6	Ar-C (ortho)
69.7	-O-CH ₂ -
22.7	-CH ₂ -CH ₃
10.6	-CH ₃

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

Table 3: IR Spectroscopic Data for Phenyl Propyl Ether

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3030	m	C-H stretch (aromatic)
2965 - 2870	s	C-H stretch (aliphatic)
1600, 1495	s	C=C stretch (aromatic ring)
1245	s	C-O-C stretch (asymmetric)
1040	s	C-O-C stretch (symmetric)

s = strong, m = medium. Data represents typical values and may vary slightly based on experimental conditions.[\[1\]](#)

Table 4: Mass Spectrometry Data for Phenyl Propyl Ether

m/z	Relative Intensity (%)	Assignment
136	100	[M] ⁺ (Molecular Ion)
94	85	[C ₆ H ₅ O] ⁺
77	30	[C ₆ H ₅] ⁺
43	40	[C ₃ H ₇] ⁺

Ionization Method: Electron Ionization (EI). Data sourced from publicly available spectral databases.[\[2\]](#)

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of phenyl propyl ether is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[\[3\]](#) A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[3\]](#)
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[\[4\]](#)
- **¹H NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[\[5\]](#)

2.2 Infrared (IR) Spectroscopy

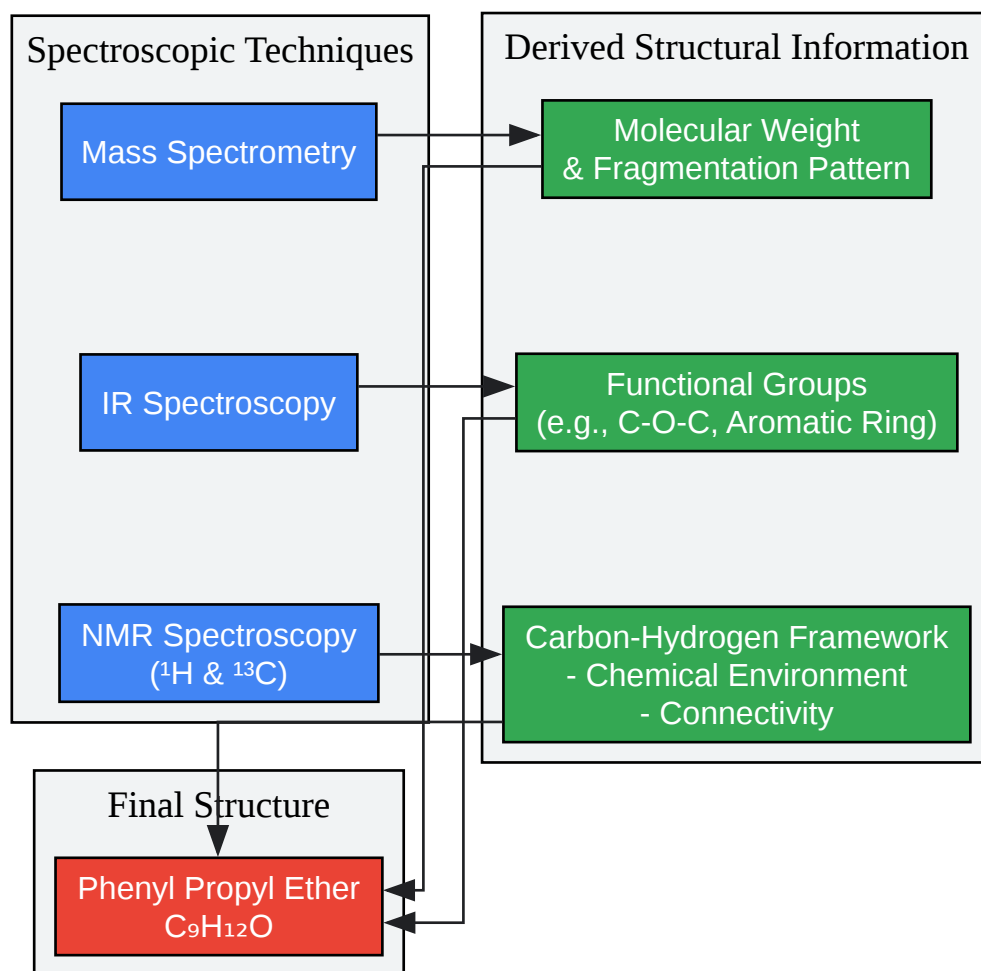
- **Sample Preparation:** For a liquid sample like phenyl propyl ether, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum.[6]

2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatography (GC) system for separation prior to analysis.[7]
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds like phenyl propyl ether. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]
- **Detection:** An electron multiplier or other detector measures the abundance of each ion, generating the mass spectrum.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of phenyl propyl ether.



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Caption: Workflow for Structural Elucidation.

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